(1R)-2,2'-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
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Overview
Description
(1S)-2,2’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce chirality in various chemical reactions, making it valuable in the field of organic chemistry. Its unique structure, featuring two oxazoline rings attached to a binaphthalene core, allows it to interact with metal centers and other substrates in a highly specific manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Attachment to Binaphthalene Core: The oxazoline rings are then attached to the binaphthalene core through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazoline rings or the binaphthalene core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the oxazoline rings or the binaphthalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups onto the molecule.
Scientific Research Applications
(1S)-2,2’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene has a wide range of scientific research applications:
Chemistry: It is widely used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound’s ability to induce chirality makes it valuable in the study of chiral biomolecules and their interactions.
Medicine: It is used in the synthesis of chiral drugs, which can have different pharmacological effects depending on their chirality.
Industry: The compound is employed in the production of various fine chemicals and pharmaceuticals, where chirality is a critical factor.
Mechanism of Action
The mechanism by which (1S)-2,2’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene exerts its effects involves its interaction with metal centers and substrates. The oxazoline rings and binaphthalene core create a chiral environment that can influence the stereochemistry of reactions. This chiral induction is achieved through coordination to metal centers, which then interact with substrates in a highly specific manner, leading to the formation of enantiomerically pure products.
Comparison with Similar Compounds
Similar Compounds
®-2,2’-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene: The enantiomer of the compound , used in similar applications but with opposite chirality.
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene): Another chiral ligand with a binaphthalene core, but with phosphine groups instead of oxazoline rings.
QUINAP (2-(2’-Diphenylphosphino-1-naphthyl)quinoxaline): A chiral ligand with a quinoxaline ring system, used in asymmetric synthesis.
Uniqueness
(1S)-2,2’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is unique due to its specific combination of oxazoline rings and a binaphthalene core. This structure provides a distinct chiral environment that can be fine-tuned for various asymmetric synthesis applications. Its ability to induce chirality in a wide range of reactions makes it a versatile and valuable tool in organic chemistry.
Properties
IUPAC Name |
(4S)-4-phenyl-2-[1-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N2O2/c1-3-13-27(14-4-1)33-23-41-37(39-33)31-21-19-25-11-7-9-17-29(25)35(31)36-30-18-10-8-12-26(30)20-22-32(36)38-40-34(24-42-38)28-15-5-2-6-16-28/h1-22,33-34H,23-24H2/t33-,34-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEMDACRMMNKPF-KKLWWLSJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@H](CO6)C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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